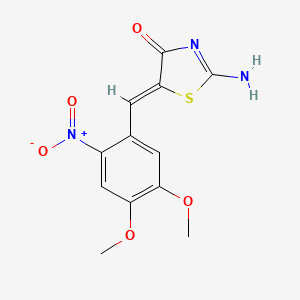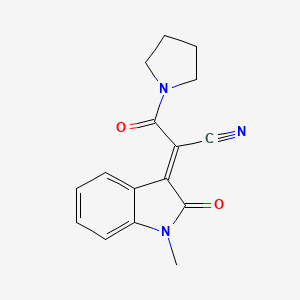
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as DNTB-TZ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicine, biotechnology, and materials science. In medicine, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit bacterial growth. In biotechnology, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been used as a fluorescent probe for the detection of metal ions. In materials science, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential as a photosensitive material.
Mécanisme D'action
The exact mechanism of action of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In bacteria, it disrupts the bacterial cell membrane by increasing membrane permeability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one. One potential direction is the development of new anticancer drugs based on the structure of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one. Another potential direction is the study of its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The product is then treated with sodium hydroxide to yield the final compound. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
(5Z)-2-amino-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-19-8-3-6(4-10-11(16)14-12(13)21-10)7(15(17)18)5-9(8)20-2/h3-5H,1-2H3,(H2,13,14,16)/b10-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUDLYWAFNRJR-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,5-Dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)

![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)


![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)


![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
